molecular formula C17H17NO3 B14109910 n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide

n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide

Cat. No.: B14109910
M. Wt: 283.32 g/mol
InChI Key: CIWYMDXAVBXOGC-UHFFFAOYSA-N
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Description

n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide: is an organic compound that belongs to the class of acrylamides Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(hydroxymethyl)aniline and 3-methoxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 3-(hydroxymethyl)aniline and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of n-(3-(Carboxyphenyl)-3-(3-methoxyphenyl)acrylamide.

    Reduction: Formation of n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)ethylamine.

    Substitution: Formation of n-(3-(Hydroxymethyl)phenyl)-3-(3-hydroxyphenyl)acrylamide.

Scientific Research Applications

n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Polymerization: In polymer chemistry, the acrylamide moiety can undergo radical polymerization to form long polymer chains.

Comparison with Similar Compounds

Similar Compounds

    n-(3-(Hydroxymethyl)phenyl)acrylamide: Lacks the methoxy group, which may affect its reactivity and applications.

    n-(3-(Methoxyphenyl)acrylamide: Lacks the hydroxymethyl group, which may influence its solubility and biological activity.

Uniqueness

n-(3-(Hydroxymethyl)phenyl)-3-(3-methoxyphenyl)acrylamide:

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-16-7-3-4-13(11-16)8-9-17(20)18-15-6-2-5-14(10-15)12-19/h2-11,19H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWYMDXAVBXOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)NC2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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